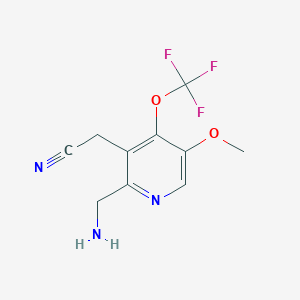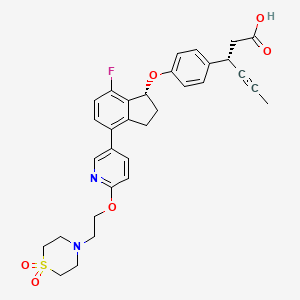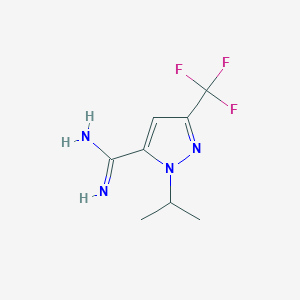
1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is an organic compound characterized by its unique molecular structure, which includes an isopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide typically involves multiple steps, starting with the formation of the pyrazole ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. .
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:
- 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-yl)boronic acid
- 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the isopropyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11F3N4 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
InChI |
InChI=1S/C8H11F3N4/c1-4(2)15-5(7(12)13)3-6(14-15)8(9,10)11/h3-4H,1-2H3,(H3,12,13) |
InChI Key |
ORHZPBJOCAHXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)

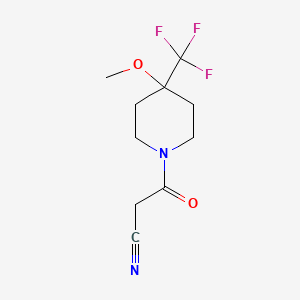
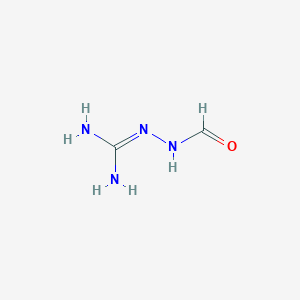

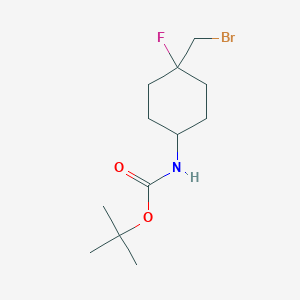
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
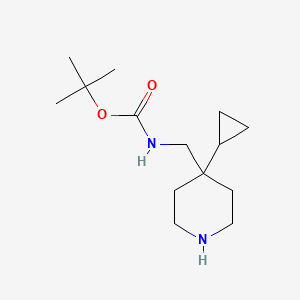
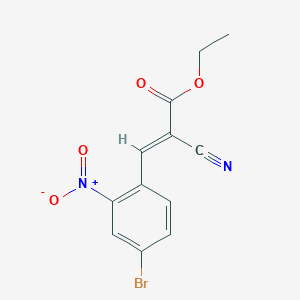

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
